(2-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Chemical Analysis and Separation Techniques
- Analysis in the Presence of Degradation Products : The separation and analysis of similar compounds, including those with fluorophenyl and piperazine structures, can be accomplished using techniques like micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC). This is useful for analyzing complex mixtures and assessing the stability of pharmaceutical compounds (El-Sherbiny et al., 2005).
Synthesis and Biological Activities
Synthesis of Structurally Related Compounds : Synthesizing and evaluating the biological activities of compounds structurally similar to (2-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has led to discoveries in antimicrobial, antifungal, and antitumor activities. For instance, the synthesis of azole-containing piperazine derivatives and their evaluation for antimicrobial and antifungal activities has been an area of research interest (Gan et al., 2010).
Antiviral Potential : Research on β-carboline derivatives, which include compounds with piperazin-1-yl)methanone structures, has shown that these compounds exhibit selective inhibition against HIV strains, suggesting potential in antiviral therapies (Ashok et al., 2015).
Synthesis and Antitumor Activity : Synthesizing structurally related compounds, such as those containing fluorophenyl and piperazine units, has led to the development of new molecules with antitumor activity. These compounds have shown distinct inhibitory effects on cancer cell lines in preliminary biological tests (Tang & Fu, 2018).
Novel Pharmaceutical Synthesis Approaches : Innovative methods for synthesizing compounds with fluorophenyl and piperazine elements, similar to the subject compound, have been developed. These methods, including catalyst- and solvent-free approaches, offer efficient routes for creating new pharmaceutical compounds (Moreno-Fuquen et al., 2019).
Crystallography and Structural Analysis
- Crystal Structure Elucidation : Detailed structural analysis of compounds with fluorophenyl and piperazine components, akin to the subject compound, has been conducted. This includes using X-ray diffraction studies to understand the molecular structure and stability, providing valuable insights for pharmaceutical development (Ullah & Altaf, 2014).
Mechanism of Action
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O.ClH/c1-18-7-6-17-15(18)20-10-8-19(9-11-20)14(21)12-4-2-3-5-13(12)16;/h2-7H,8-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSNMNLKTPBWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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